Comprehensive Technical Guide: 3,6-Difluoro-2-methoxyphenylacetic Acid in Drug Discovery
Comprehensive Technical Guide: 3,6-Difluoro-2-methoxyphenylacetic Acid in Drug Discovery
Executive Summary & Core Identity
As a Senior Application Scientist, I frequently encounter the need to optimize the pharmacokinetic (PK) profiles of lead compounds. 3,6-Difluoro-2-methoxyphenylacetic acid is a high-value, specialized fluorinated building block utilized extensively in modern medicinal chemistry and agrochemical development.
To directly address the core identification parameters:
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CAS Number: 1261675-72-2
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Molecular Weight: 202.15 g/mol
The strategic incorporation of fluorine atoms into phenylacetic acid scaffolds profoundly influences the physicochemical properties of downstream active pharmaceutical ingredients (APIs), making this specific compound an indispensable precursor for targeted therapeutics.
Quantitative Physicochemical Profile
Below is a summarized table of the compound's core quantitative data for rapid reference during synthetic planning:
| Property | Value |
| Chemical Name | 3,6-Difluoro-2-methoxyphenylacetic acid |
| CAS Number | 1261675-72-2 |
| Molecular Formula | C9H8F2O3 |
| Molecular Weight | 202.15 g/mol |
| Appearance | Solid crystalline substance (typical for this class) |
| Structural Class | Fluorinated Phenylacetic Acid Derivative |
Data corroborated by and .
Mechanistic Rationale in Drug Design (SAR & DMPK)
The specific substitution pattern of 3,6-difluoro-2-methoxyphenylacetic acid is engineered to overcome common liabilities in drug development. The causality behind selecting this exact scaffold involves three primary mechanistic pillars:
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Metabolic Stability (CYP450 Evasion): Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. The strong C–F bonds (approx. 116 kcal/mol) at the 3 and 6 positions sterically and electronically block oxidative metabolism (e.g., aromatic hydroxylation). This extends the biological half-life of the resulting drug candidate ().
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Lipophilicity and Permeability: Fluorine modulates the pKa of the adjacent acetic acid moiety through inductive electron withdrawal. This fine-tuning increases the overall lipophilicity (LogP) of the scaffold, enhancing passive membrane permeability without adding excessive molecular weight.
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Steric and Conformational Control: The 2-methoxy group introduces localized steric bulk that restricts the free rotation of the acetic acid side chain. This "conformational locking" minimizes the entropic penalty upon binding to a target receptor. Furthermore, the methoxy oxygen serves as a localized hydrogen bond acceptor.
Synthetic Workflows: HATU-Mediated Amide Coupling Protocol
As a carboxylic acid, 3,6-difluoro-2-methoxyphenylacetic acid is predominantly used to synthesize complex amides. The steric hindrance imparted by the adjacent 2-methoxy and 6-fluoro groups necessitates the use of highly efficient coupling reagents.
Causality of Experimental Choices:
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HATU over EDC/HOBt: HATU is the gold standard for sterically demanding acylations. The pyridine nitrogen in the HOAt leaving group creates a neighboring group effect, stabilizing the incoming amine via a 7-membered hydrogen-bonded cyclic transition state, which dramatically accelerates the reaction ().
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DIPEA (N,N-Diisopropylethylamine): Chosen as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the primary amine nucleophile.
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DMF (N,N-Dimethylformamide): A polar aprotic solvent required to fully solubilize the highly polar OAt-active ester intermediate.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system incorporating In-Process Controls (IPCs) to ensure high-fidelity synthesis.
Step 1: Pre-activation (Formation of OAt-Active Ester)
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Charge: Dissolve 3,6-difluoro-2-methoxyphenylacetic acid (1.0 equiv, 202.15 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.
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Base Addition: Add DIPEA (3.0 equiv, 522 µL, 3.0 mmol). Rationale: Excess base ensures complete deprotonation of the acid and neutralizes any hydrochloride salts of the incoming amine.
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Activation: Add HATU (1.1 equiv, 418 mg, 1.1 mmol) in one portion. Stir at room temperature for 15 minutes.
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Validation Check 1 (IPC): Analyze via TLC (Eluent: 50% EtOAc/Hexane). The plate must indicate the complete consumption of the starting acid and the formation of a less polar, UV-active OAt-ester intermediate.
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Step 2: Nucleophilic Acylation 4. Coupling: Add the target primary amine (1.1 equiv, 1.1 mmol) dropwise to the activated ester solution. 5. Propagation: Stir the reaction mixture at room temperature for 2–4 hours.
- Validation Check 2 (IPC): Quench a 10 µL aliquot in 1 mL of Acetonitrile/Water. Analyze via LC-MS. The mass spectrum must show the disappearance of the active ester and the emergence of the product mass [M+H]+.
Step 3: Workup and Purification 6. Extraction: Dilute the reaction mixture with Ethyl Acetate (25 mL) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove HOAt byproducts), and brine. 7. Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 8. Purification: Purify the crude residue via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
- Final Validation: Post-purification LC-MS must confirm >95% purity. ^19F NMR must be utilized to verify the structural integrity of the 3,6-difluoro aromatic system (presenting as two distinct multiplets).
Mandatory Visualization: Amide Coupling Workflow
Below is the logical workflow for the self-validating HATU coupling protocol described above.
Fig 1. HATU-mediated amide coupling workflow for 3,6-Difluoro-2-methoxyphenylacetic acid.
References
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NextSDS Chemical Substance Database Title: 3,6-Difluoro-2-methoxyphenylacetic acid — Chemical Substance Information Source: NextSDS URL:[Link]
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ChemRxiv / Physical Organic Chemistry Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv / PubMed URL:[Link]
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Wikipedia Chemical Reagents Title: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Source: Wikipedia URL:[Link]
